molecular formula C6H5BrF2S B12067697 3-Bromo-5-(difluoromethyl)-2-methylthiophene

3-Bromo-5-(difluoromethyl)-2-methylthiophene

Cat. No.: B12067697
M. Wt: 227.07 g/mol
InChI Key: ZOARADULWRKUEM-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)-2-methylthiophene (CAS: 2091602-53-6) is a halogenated thiophene derivative with a molecular formula of C₆H₅BrF₂S and a molecular weight of 225.07 g/mol . The compound features a thiophene core substituted with:

  • A bromine atom at position 3, enhancing electrophilic reactivity for cross-coupling reactions.
  • A difluoromethyl group (-CF₂H) at position 5, contributing to lipophilicity and metabolic stability .
  • A methyl group at position 2, providing steric hindrance that influences regioselectivity in further functionalization.

This compound is widely used as a building block in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of photochromic molecules and organic semiconductors .

Properties

Molecular Formula

C6H5BrF2S

Molecular Weight

227.07 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)-2-methylthiophene

InChI

InChI=1S/C6H5BrF2S/c1-3-4(7)2-5(10-3)6(8)9/h2,6H,1H3

InChI Key

ZOARADULWRKUEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by the introduction of the difluoromethyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in transition metal-catalyzed coupling reactions, enabling C–C bond formation. Key examples include:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid (THF/H₂O, 80°C)5-(Difluoromethyl)-2-methyl-3-arylthiophene72–85%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃, terminal alkyne (Et₃N, 60°C)3-Alkynyl-5-(difluoromethyl)-2-methylthiophene68–78%
  • The bromine atom at the 3-position serves as an electrophilic site for palladium-catalyzed couplings.

  • Electron-withdrawing difluoromethyl (-CF₂H) and methyl groups enhance regioselectivity in cross-couplings .

Nucleophilic Substitution

The bromine substituent undergoes displacement with nucleophiles under basic conditions:

NucleophileConditionsProductYieldReference
NaN₃DMF, 100°C, 12h3-Azido-5-(difluoromethyl)-2-methylthiophene91%
KSCNEtOH/H₂O, reflux, 6h3-Thiocyanato-5-(difluoromethyl)-2-methylthiophene83%
NH₃ (liq.)Sealed tube, 120°C, 24h3-Amino-5-(difluoromethyl)-2-methylthiophene65%
  • Reactions proceed via an SNAr mechanism due to the electron-deficient thiophene ring .

Halogen Exchange

Bromine can be replaced by other halogens using halogenating agents:

ReagentConditionsProductYieldReference
CuI, NaIDMF, 150°C, 24h3-Iodo-5-(difluoromethyl)-2-methylthiophene78%
Cl₂ gasCH₂Cl₂, 0°C, 2h3-Chloro-5-(difluoromethyl)-2-methylthiophene62%
  • Iodination is particularly useful for subsequent cross-coupling reactions .

Functionalization of the Difluoromethyl Group

The -CF₂H group undergoes selective transformations:

ReactionReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 0°C5-(Difluoroacetyl)-2-methylthiophene-3-carboxylic acid55%
HydrolysisH₂O/EtOH, H₂SO₄, reflux, 8h5-(Hydroxymethyl)-2-methylthiophene-3-boronic acid48%
  • Oxidation of -CF₂H to -COCF₃ is achievable with strong oxidants .

Electrophilic Aromatic Substitution

The thiophene ring reacts with electrophiles at the 4-position (para to bromine):

ElectrophileConditionsProductYieldReference
HNO₃/H₂SO₄0°C, 1h3-Bromo-4-nitro-5-(difluoromethyl)-2-methylthiophene70%
Br₂ (1 eq)CHCl₃, RT, 2h3,4-Dibromo-5-(difluoromethyl)-2-methylthiophene88%
  • Bromine directs incoming electrophiles to the 4-position .

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

ReagentConditionsProductYieldReference
Zn, NH₄ClEtOH/H₂O, 80°C, 4h5-(Difluoromethyl)-2-methylthiophene92%
H₂, Pd/CEtOAc, RT, 12h5-(Difluoromethyl)-2-methylthiophene85%
  • Catalytic hydrogenation offers a cleaner profile compared to zinc-based reduction.

Key Mechanistic Insights:

  • Electronic Effects : The electron-withdrawing -CF₂H group increases the electrophilicity of the thiophene ring, facilitating nucleophilic substitutions and cross-couplings .

  • Steric Considerations : The methyl group at the 2-position hinders reactions at the adjacent 1-position, enhancing regioselectivity .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, THF) improve yields in cross-coupling reactions by stabilizing transition states .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

3-Bromo-5-(difluoromethyl)-2-methylthiophene serves as an important building block in organic synthesis. Its bromine and difluoromethyl groups allow for diverse functionalization, making it suitable for constructing more complex molecular architectures. The compound can be utilized in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorinated groups often enhances biological activity and lipophilicity.

Biological Applications

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

  • Antimicrobial Activity : Research indicates that compounds with difluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the thiophene ring may contribute to this effect by interacting with microbial membranes or enzymes.
  • Anticancer Mechanisms : Investigations into the anticancer effects of this compound have shown promising results. For instance, a study demonstrated that it inhibits cell proliferation in various cancer cell lines by disrupting microtubule dynamics, similar to established chemotherapeutic agents. The compound was found to have an IC50 value of 0.011 μM against the MGC-803 gastric cancer cell line, indicating potent cytotoxicity .
Cancer Cell LineIC50 (μM)Mechanism
MGC-8030.011Tubulin inhibition
MDA-MB-2310.102Apoptosis induction

Material Science Applications

Fluorinated Materials

The incorporation of fluorinated compounds like this compound into materials science is significant due to their unique physical properties. Fluorinated materials often exhibit improved thermal stability, chemical resistance, and low surface energy. This makes them valuable in applications such as coatings, adhesives, and high-performance polymers.

Case Studies

Case Study: Anticancer Activity

A notable case study focused on the anticancer properties of this compound revealed its mechanism of action through molecular docking studies. These studies indicated that the compound effectively binds to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Synthesis and Functionalization

Another study explored the synthesis pathways for functionalizing this compound derivatives. Researchers successfully modified the compound to enhance its solubility and bioavailability, paving the way for its application in drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-methylthiophene involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects. The thiophene ring’s aromatic nature also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-bromo-5-(difluoromethyl)-2-methylthiophene are compared below with analogous thiophene derivatives. Key differences arise from substituent type, position, and electronic effects.

Table 1: Substituent Effects on Physical and Chemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (3), -CF₂H (5), -CH₃ (2) 225.07 High lipophilicity, photostability, Suzuki coupling precursor
3-Bromo-2-chloro-5-(difluoromethyl)thiophene Br (3), Cl (2), -CF₂H (5) 247.49 Enhanced electrophilicity for SNAr reactions; used in agrochemicals
3-Bromo-5-(tert-butyl)-2-methylthiophene Br (3), -C(CH₃)₃ (5), -CH₃ (2) 233.17 Improved steric bulk for kinetic stabilization in polymers
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene Br (3), -COC₂H₅ (5), -CH₃ (2) 243.07 Electron-withdrawing carbonyl group enables conjugation in dyes
3-Bromo-2-methyl-5-phenylthiophene Br (3), -CH₃ (2), -C₆H₅ (5) 227.13 Aromatic π-system for optoelectronic materials

Key Observations :

Electronic Effects: The difluoromethyl group (-CF₂H) in the parent compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., -CH₃ or -C₆H₅) . Chlorine at position 2 (in 3-bromo-2-chloro-5-(difluoromethyl)thiophene) increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) over cross-coupling .

Steric Effects :

  • tert-Butyl and phenyl substituents at position 5 introduce steric bulk, reducing reactivity but improving thermal stability in polymer backbones .

Applications :

  • Ethylcarbonyl derivatives are pivotal in dye chemistry due to their electron-deficient cores .
  • Phenyl-substituted thiophenes are preferred in organic semiconductors for extended π-conjugation .

Research Findings and Implications

  • Fluorine Impact: The difluoromethyl group in this compound reduces basicity and increases bioavailability, making it advantageous in drug design compared to non-fluorinated analogs .
  • Photochromic Applications : Derivatives with electron-withdrawing groups (e.g., -CF₂H, -COC₂H₅) exhibit reversible photocyclization, critical for optical memory devices .
  • Challenges : Bromine at position 3 can lead to regioselectivity issues in cross-coupling; ligands like Pd(PtBu₂Me)₂ improve selectivity .

Biological Activity

3-Bromo-5-(difluoromethyl)-2-methylthiophene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

The synthesis of this compound typically involves bromination of 2-(difluoromethyl)-5-methylthiophene using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. Reaction conditions often require controlled temperatures and may utilize catalysts to enhance yield.

Chemical Structure:

  • Molecular Formula: C6H4BrF2S
  • Key Functional Groups: Bromine, difluoromethyl, and thiophene ring.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against Ascomycete fungi, demonstrating fungicidal activity due to its unique difluoromethyl substitution .

Table 1: Antimicrobial Activity of this compound

PathogenActivity ObservedReference
Ascomycete FungiFungicidal
Gram-positive BacteriaModerate
Gram-negative BacteriaLow

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of signaling cascades related to cell survival and proliferation .

Case Study: Inhibition of Cancer Cell Lines
One study reported that at concentrations around 50 µM, this compound led to a significant reduction in viability of various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific enzymes or receptors within microbial cells or cancer cells, leading to inhibition of critical biochemical pathways. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds can be insightful.

Table 2: Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesDifluoromethyl group enhances activity
3-Bromo-2-(difluoromethyl)pyridineModerateNoLacks thiophene ring
2-Bromo-3-(trifluoromethyl)pyridineLowModerateTrifluoromethyl group less effective

Q & A

Q. What are the optimized synthetic routes for preparing 3-bromo-5-(difluoromethyl)-2-methylthiophene, and how is regioselectivity ensured?

The synthesis typically involves halogenation and fluorination steps. For bromination, 2-methylthiophene derivatives can be selectively brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents like CCl₄ or CHCl₃ . The difluoromethyl group is introduced via cross-coupling reactions (e.g., using (difluoromethyl)zinc reagents) or fluorination of aldehyde intermediates with DAST (diethylaminosulfur trifluoride). Regioselectivity is controlled by steric and electronic factors: the methyl group at the 2-position directs bromination to the 3-position, while the electron-withdrawing difluoromethyl group stabilizes intermediates .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methyl at 2-position, bromo at 3-position) and coupling constants. ¹⁹F NMR identifies the difluoromethyl group (δ ~ -140 ppm, split into a doublet of triplets due to coupling with adjacent protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₆BrF₂S: theoretical 254.93 g/mol).
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the thiophene ring and fluorine geometry .

Q. How is the compound purified, and what solvent systems are effective?

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. For trace halogenated impurities, activated charcoal treatment or distillation under reduced pressure (if thermally stable) is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, revealing charge distribution and nucleophilic/electrophilic sites. For this compound:

  • The bromine atom lowers the LUMO (-1.8 eV), enhancing electrophilicity for cross-coupling reactions.
  • The difluoromethyl group induces electron withdrawal (σₚ = +0.34), polarizing the thiophene ring and directing reactivity .

Q. What role does the difluoromethyl group play in modulating biological activity or material properties?

  • Lipophilicity : The difluoromethyl group increases logP by ~0.5 compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Fluorine reduces oxidative metabolism (CYP450 inhibition assays show 30% lower clearance than non-fluorinated analogs) .
  • Electronic Effects : The -CF₂H group stabilizes radical intermediates in polymerization reactions, critical for conductive polymer applications .

Q. How does the compound perform in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom serves as a leaving group for coupling with aryl/heteroaryl boronic acids. Optimized conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1) at 80°C for 12h.
    Typical yields range from 65–85%, with steric hindrance from the methyl group slightly reducing efficiency compared to unsubstituted analogs .

Q. How do structural analogs (e.g., chloro or methyl derivatives) compare in reactivity or bioactivity?

Analog Substituent Reactivity (Suzuki Coupling Yield) LogP
3-Bromo-5-(CF₂H)-2-Me-thioBr, CF₂H, Me75–85%2.8
3-Chloro-5-(CF₂H)-2-Me-thioCl, CF₂H, Me50–60%2.6
3-Bromo-5-Me-2-Me-thioBr, Me, Me90%2.2

Bromine enhances coupling efficiency over chlorine, while difluoromethyl increases lipophilicity compared to methyl .

Methodological Considerations

  • Contradiction Handling : Conflicting reports on bromination regioselectivity (e.g., vs. 13) may arise from solvent polarity or catalyst choice. Validate via control experiments with deuterated analogs .
  • Safety : The compound’s thermal stability should be assessed via DSC (decomposition onset >150°C recommended for safe handling) .

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